4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one 4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15349276
InChI: InChI=1S/C24H19F2N3O/c25-18-11-9-16(10-12-18)14-29-22-8-4-2-6-20(22)27-24(29)17-13-23(30)28(15-17)21-7-3-1-5-19(21)26/h1-12,17H,13-15H2
SMILES:
Molecular Formula: C24H19F2N3O
Molecular Weight: 403.4 g/mol

4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one

CAS No.:

Cat. No.: VC15349276

Molecular Formula: C24H19F2N3O

Molecular Weight: 403.4 g/mol

* For research use only. Not for human or veterinary use.

4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one -

Specification

Molecular Formula C24H19F2N3O
Molecular Weight 403.4 g/mol
IUPAC Name 1-(2-fluorophenyl)-4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Standard InChI InChI=1S/C24H19F2N3O/c25-18-11-9-16(10-12-18)14-29-22-8-4-2-6-20(22)27-24(29)17-13-23(30)28(15-17)21-7-3-1-5-19(21)26/h1-12,17H,13-15H2
Standard InChI Key CGHGKJPRZBHKFY-UHFFFAOYSA-N
Canonical SMILES C1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F

Introduction

The compound 4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one is a complex organic molecule featuring a pyrrolidin-2-one ring fused with a benzimidazole moiety that includes a fluorobenzyl substituent. Its molecular weight is approximately 396.46 g/mol, indicating a relatively large and complex structure. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Synthesis and Chemical Reactions

The synthesis of 4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one typically involves multi-step organic synthesis techniques. These steps may include:

  • Condensation Reactions: To form the pyrrolidin-2-one ring.

  • Alkylation: To introduce the fluorobenzyl group onto the benzimidazole moiety.

  • Arylation: To incorporate the fluorophenyl group into the pyrrolidin-2-one ring.

Biological Activities and Potential Applications

This compound and its analogs have been studied for various biological activities, including potential interactions with enzymes or receptors. The unique structure of 4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one may allow it to bind to specific biological targets, making it a candidate for drug development in areas such as:

  • Antimicrobial Agents: Due to the presence of benzimidazole, which is known for its antimicrobial properties.

  • Antiviral or Antiparasitic Agents: Given the structural similarities to compounds with known antiviral or antiparasitic activities.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one, each with unique properties:

Compound NameMolecular FormulaKey Features
4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-oneContains a methylphenyl group instead of fluorophenyl
1-(5-chloro-2-methoxyphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-oneIncorporates a chloro and methoxy group
Ethyl 4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]piperidine-1-carboxylateFeatures an ethoxycarbonyl group

These compounds highlight the versatility and potential modifications that can be made to enhance biological activity or alter pharmacokinetic properties.

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